
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic organic compound that has been extensively studied in scientific research due to its potential applications in various fields. It is commonly referred to as CHPO and has a molecular formula of C15H17N3O.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including variants of 1,2,4-oxadiazole, has highlighted their potential in computational and pharmacological applications. These compounds show promising results in docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Synthesis and Anti-protozoal Activity
1,2,4-Oxadiazole compounds are gaining interest due to their various biological activities as anti-protozoal and anti-cancer agents. Novel oxadiazolyl pyrrolo triazole diones have been designed and synthesized, demonstrating significant anti-protozoal and cytotoxic activities in vitro (Dürüst et al., 2012).
Antimicrobial Activity
Studies have shown that molecules containing 1,3,4-oxadiazoles, such as 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole, exhibit important biological activities. These compounds have been synthesized and tested for their antimicrobial activities, displaying effectiveness against various bacterial species and the Leishmania major species (Ustabaş et al., 2020).
Anticancer and Tuberculosis Treatment
1,2,4-Oxadiazole derivatives have been synthesized and tested for antiproliferative activities against various cancer cell lines, showing promise in chemotherapy against lung carcinoma. Additionally, these compounds have shown in vitro efficacy towards Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Oliveira et al., 2021).
Anti-inflammatory and Analgesic Properties
1,3,4-Oxadiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties. These compounds, when derivatized with a heterocyclic 1,3,4-oxadiazole bioactive core, have shown good interaction with the COX-2 receptor, emerging as potential COX-2 inhibitors (Bala et al., 2013).
Propriétés
IUPAC Name |
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMTUBVUSUAXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



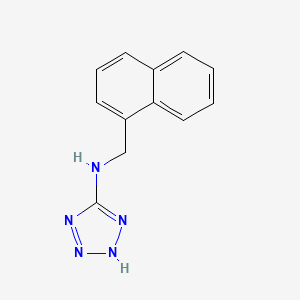
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)
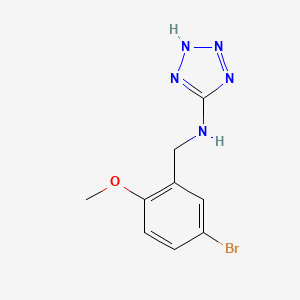

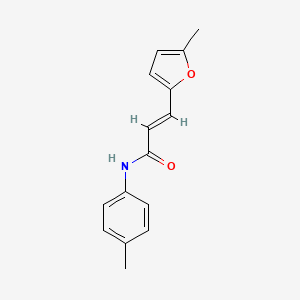
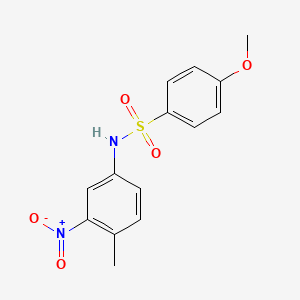
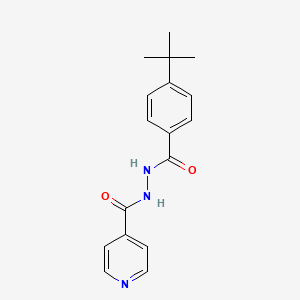

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)